molecular formula C12H21N3O5S B140164 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane CAS No. 141411-40-7

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane

Cat. No. B140164
M. Wt: 319.38 g/mol
InChI Key: GVRYUKXHWVTPHD-NZFPMDFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane is a chemical compound with the CAS number 141411-40-7 . It has been used in scientific research, specifically in the photoaffinity labeling of human beta-hexosaminidase A .


Synthesis Analysis

The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane has been described in scientific literature . The process involves the application of this compound in the photoaffinity labeling of human beta-hexosaminidase A .


Molecular Structure Analysis

The molecular structure of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane includes a galactopyranosyl group, which is a type of sugar molecule . The exact molecular formula and weight are not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane, such as its melting point, boiling point, and density, are not specified in the available resources .

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRYUKXHWVTPHD-NZFPMDFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161725
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane

CAS RN

141411-40-7
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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